![molecular formula C9H15N3O2S B2454527 4-(2-(1H-pyrazol-1-yl)ethyl)thiomorpholine 1,1-dioxide CAS No. 2034284-70-1](/img/structure/B2454527.png)
4-(2-(1H-pyrazol-1-yl)ethyl)thiomorpholine 1,1-dioxide
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Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It’s used as a building block in various fields of science due to its wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “4-(2-(1H-pyrazol-1-yl)ethyl)thiomorpholine 1,1-dioxide” would depend on the specific arrangement and bonding of these atoms.
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be quite diverse, depending on the functional groups attached to the pyrazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure. For example, the compound “4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine” is a solid under normal conditions .
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antiparasitic Activity : Recent studies have highlighted the antileishmanial and antimalarial potential of this compound . It interacts favorably with specific protein targets, making it a promising candidate for drug development.
- Molecular Docking : Molecular docking simulations have demonstrated strong binding affinity with enzymes such as dihydrofolate reductase, suggesting its potential against infectious diseases .
Energetic Materials
- High Thermal Stability : The unique supramolecular structure and strong hydrogen bond interactions contribute to its impressive thermal stability. Researchers have explored its use in energetic salts .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a specific pyrazole derivative would depend on its exact structure. For example, the compound “2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile” has been classified as potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
4-(2-pyrazol-1-ylethyl)-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c13-15(14)8-6-11(7-9-15)4-5-12-3-1-2-10-12/h1-3H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXPIRIIDPDMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(1H-pyrazol-1-yl)ethyl)thiomorpholine 1,1-dioxide |
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